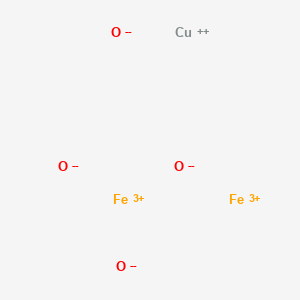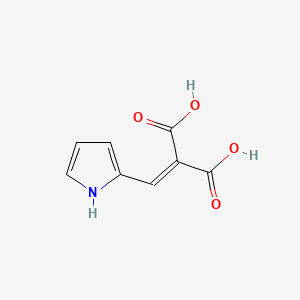
(1h-Pyrrol-2-ylmethylidene)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Pyrrol-2-yl)methylene)malonic acid is a carboxylic acid compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The compound’s structure includes a methylene bridge connecting the pyrrole ring to a malonic acid moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methylene)malonic acid typically involves the reaction of pyrrole derivatives with malonic acid or its esters under specific conditions. One common method includes the condensation reaction between pyrrole-2-carboxaldehyde and malonic acid in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((1H-Pyrrol-2-yl)methylene)malonic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Pyrrol-2-yl)methylene)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of substituted pyrrole compounds .
Aplicaciones Científicas De Investigación
2-((1H-Pyrrol-2-yl)methylene)malonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound’s pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group.
2,5-Dimethylpyrrole: A pyrrole derivative with methyl substituents at positions 2 and 5.
Uniqueness
2-((1H-Pyrrol-2-yl)methylene)malonic acid is unique due to its combination of a pyrrole ring and a malonic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
33304-33-5 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-ylmethylidene)propanedioic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)6(8(12)13)4-5-2-1-3-9-5/h1-4,9H,(H,10,11)(H,12,13) |
Clave InChI |
VYWGYXYJDKVIGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



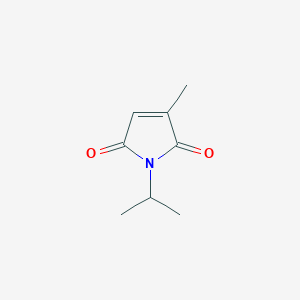
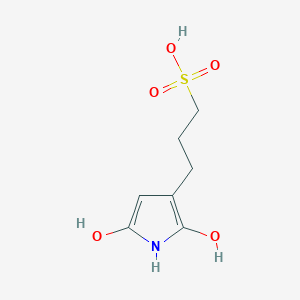
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

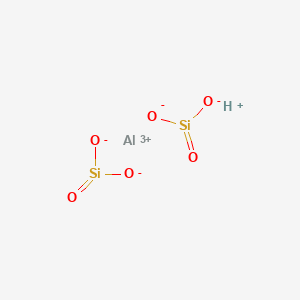
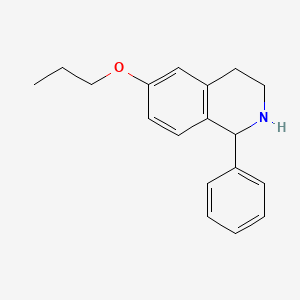
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
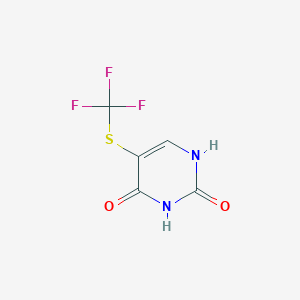
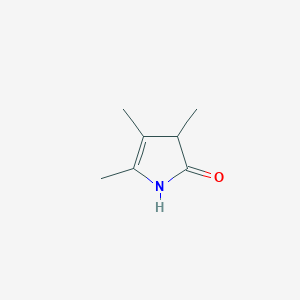
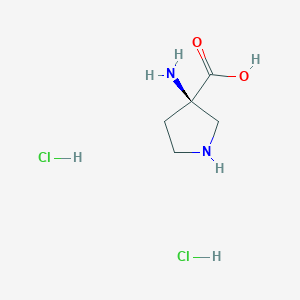
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)

